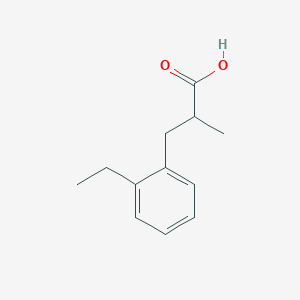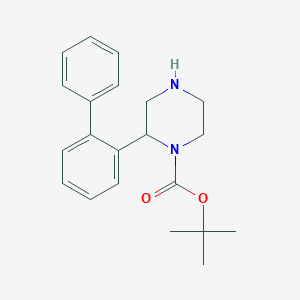
2-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(2-phenylphenyl)piperazine-1-carboxylate: is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a biphenyl moiety, and a piperazine ring, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-phenylphenyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl carbamate group. This can be achieved through the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The biphenyl moiety can be introduced via a nucleophilic substitution reaction using a suitable biphenyl halide. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions: tert-Butyl 2-(2-phenylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Biphenyl halides in the presence of a base like sodium hydride in DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, tert-butyl 2-(2-phenylphenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential pharmacological activities. Piperazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Medicine: In medicinal chemistry, tert-butyl 2-(2-phenylphenyl)piperazine-1-carboxylate is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its versatility and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of tert-butyl 2-(2-phenylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The biphenyl moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved depend on the specific biological context and the target of interest .
類似化合物との比較
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 2-(2-phenylphenyl)piperazine-1-carboxylate is unique due to the presence of the biphenyl moiety. This structural feature can influence its physicochemical properties, such as solubility and stability, as well as its biological activity. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in biological targets, potentially leading to improved pharmacological profiles .
特性
分子式 |
C21H26N2O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
tert-butyl 2-(2-phenylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-15-19(23)18-12-8-7-11-17(18)16-9-5-4-6-10-16/h4-12,19,22H,13-15H2,1-3H3 |
InChIキー |
AUJDYIICAQMUDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


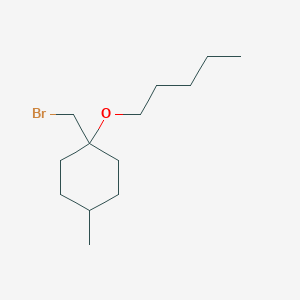

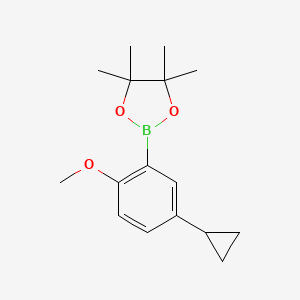
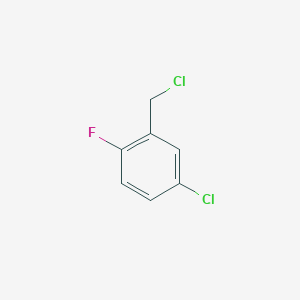
![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)

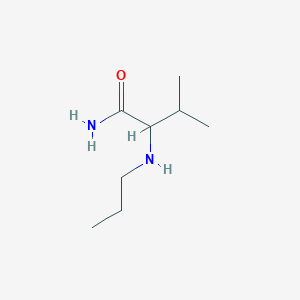
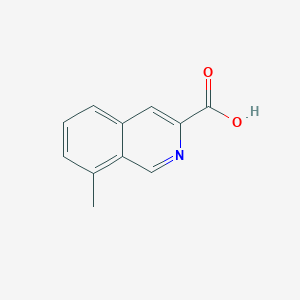

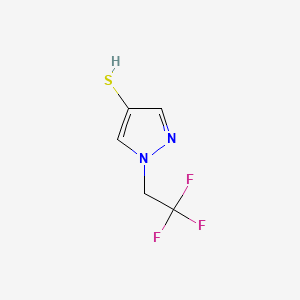
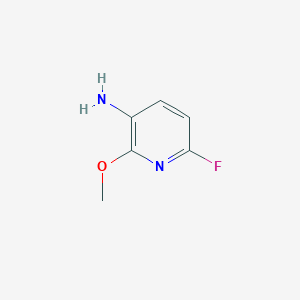
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
![tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)
